![molecular formula C23H24BrN5O B3008306 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone CAS No. 314034-39-4](/img/structure/B3008306.png)
1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone involves a multi-step process. Starting with 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, Schiff's bases are formed, which are then reacted with ethyl cyanoacetate to yield 1H-pyrazole-4-carbonitriles. Subsequent N-methylation and reaction with 4-aminoantipyrine give the final compounds. Additionally, other derivatives are synthesized by reacting 5-benzoyl-1H-benzo[d]imidazole-2-carbohydrazide or a triazolopyridine derivative with various carboxylic acids .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been optimized using different computational methods. The geometrical parameters obtained from these calculations are consistent with X-ray diffraction data. The stability of the molecule is analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The compounds synthesized in the first study exhibit antioxidant and antimicrobial activities. The antioxidant activity is assessed using the DPPH radical scavenging assay, while the antimicrobial activity is evaluated using the diffusion plate method. The structure-activity relationship shows a high correlation between molecular descriptors and the inhibitory activity measured as antioxidant activity. Molecular docking of the most active antibacterial compound against the dihydropteroate synthase enzyme indicates potential for interaction comparable to the reference antibiotic sulfamethoxazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound include vibrational frequencies and assignments, which are investigated both experimentally and theoretically. The HOMO-LUMO analysis is used to determine charge transfer within the molecule, and molecular electrostatic potential (MEP) analysis shows the distribution of negative and positive charges across the molecule. The first hyperpolarizability is calculated to assess the compound's potential role in nonlinear optics. Molecular docking studies suggest that the compound might exhibit inhibitory activity against TPII, indicating potential as an anti-neoplastic agent .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research on similar heterocyclic compounds involves the synthesis of various derivatives from 2-aminobenzimidazole, which leads to the creation of oxazepine, pyrazole, and isoxazole compounds. These compounds are synthesized through reactions involving 2-aminobenzaldehyde and different anhydrides or amines, resulting in a variety of heterocyclic structures with potential biological activities. Such syntheses contribute to the development of new molecules that can be further evaluated for various biological and pharmaceutical applications (Adnan, Hassan, & Thamer, 2014).
Antifungal and Antimicrobial Activities
Derivatives similar to the mentioned compound have been synthesized and tested for their in vitro antifungal activities. These compounds demonstrated moderate activities against strains of Candida, indicating their potential as antifungal agents. This area of research is crucial for discovering new treatments for fungal infections, which are a significant concern in clinical settings (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Molecular Structure and Docking Studies
The study of the molecular structure and docking analyses of related compounds provides insights into their potential interactions with biological targets. These studies involve detailed analyses of molecular vibrations, charge distributions, and interactions with enzymes or receptors, which are essential for understanding the biological activities of these compounds. Such research can guide the design of new molecules with enhanced efficacy and specificity for their targets (Mary et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on the presence of the benzimidazole moiety, it can be hypothesized that the compound might interact with its targets through hydrogen bonding and π-π stacking interactions, which are common modes of action for benzimidazole derivatives .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to accurately summarize the affected biochemical pathways. Benzimidazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of this compound are currently unknown. The presence of the benzimidazole moiety and the piperidine ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O/c24-17-10-8-16(9-11-17)20-14-21(23-25-18-6-2-3-7-19(18)26-23)29(27-20)22(30)15-28-12-4-1-5-13-28/h2-3,6-11,21H,1,4-5,12-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQCRLVWMQJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

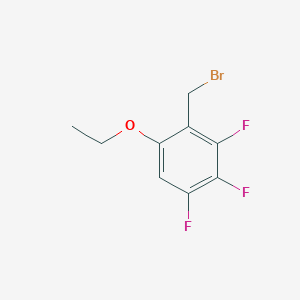
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)
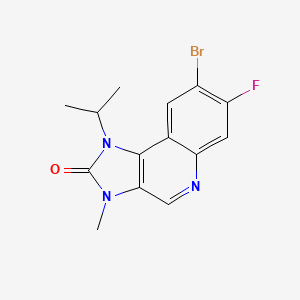
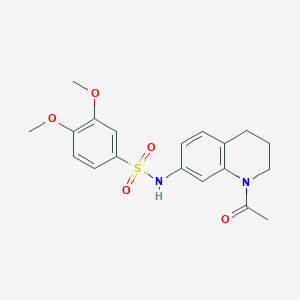
![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)


![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)
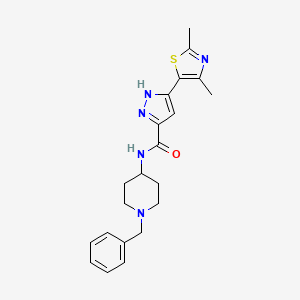
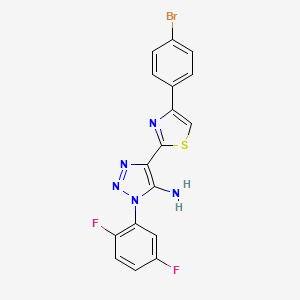
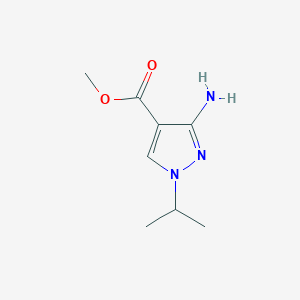
![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)